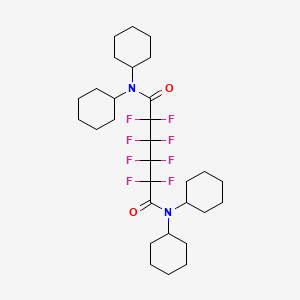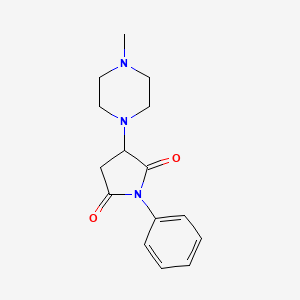
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine, also known as DMQX, is a synthetic compound that is widely used in scientific research. It is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, this compound reduces the excitatory neurotransmission and modulates synaptic plasticity. This mechanism of action has been implicated in the therapeutic potential of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the central nervous system. It has been demonstrated to reduce the excitatory postsynaptic currents and synaptic plasticity in various brain regions, including the hippocampus, amygdala, and striatum. This compound has also been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, which may be involved in its therapeutic effects.
実験室実験の利点と制限
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, its ability to modulate synaptic plasticity, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound that may have off-target effects or interact with other receptors or ion channels. Additionally, its use in animal studies may not fully reflect the effects in humans.
将来の方向性
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine has several potential future directions for scientific research. One area of interest is its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, drug addiction, depression, and schizophrenia. Another area of research is the development of more selective and potent AMPA receptor antagonists that may have fewer off-target effects and greater therapeutic efficacy. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
合成法
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine can be synthesized using a multistep process that involves the reaction of 2-methylquinoline with 4-methoxybenzyl chloride to form the intermediate 5,8-dimethoxy-4-methyl-2-(4-methoxybenzyl)quinoline. This intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield this compound. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
5,8-dimethoxy-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the function of these receptors in the central nervous system. This compound has been used in a wide range of studies, including investigations of synaptic plasticity, learning and memory, drug addiction, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
5,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-11-18(21-12-14-5-7-15(23-2)8-6-14)22-20-17(25-4)10-9-16(24-3)19(13)20/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYYKBSIWYYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)

![3-methyl-N-{4-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5178270.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)

